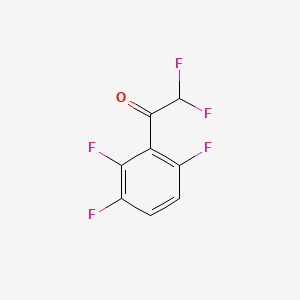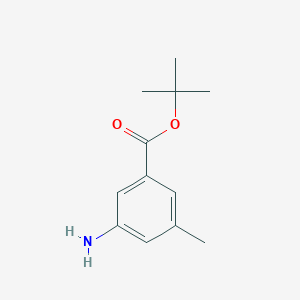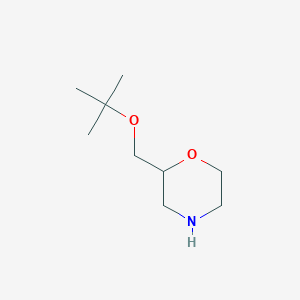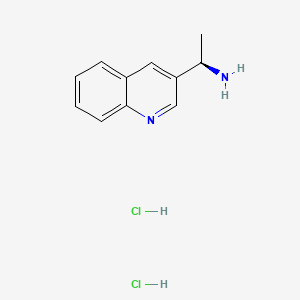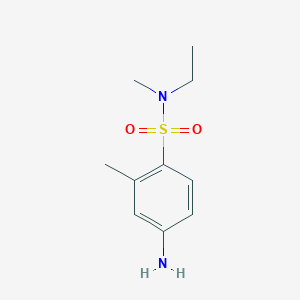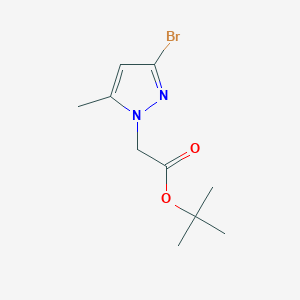
tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a tert-butyl ester group, a bromo substituent, and a methyl group on the pyrazole ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-bromo-5-methyl-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Applications De Recherche Scientifique
tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate depends on its specific application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its reactivity and interaction with other molecules. The bromo substituent can undergo substitution reactions, while the ester group can be hydrolyzed or reduced, leading to different reaction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2-(3-acetyl-5-bromo-1H-indazol-1-yl)acetate: Similar structure but with an indazole ring instead of a pyrazole ring.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: Contains a boronate ester group and a piperidine ring.
Uniqueness
tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and potential applications. The presence of both a bromo and a methyl group on the pyrazole ring allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
2870702-62-6 |
|---|---|
Formule moléculaire |
C10H15BrN2O2 |
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
tert-butyl 2-(3-bromo-5-methylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C10H15BrN2O2/c1-7-5-8(11)12-13(7)6-9(14)15-10(2,3)4/h5H,6H2,1-4H3 |
Clé InChI |
USZNXKKDGWWOHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


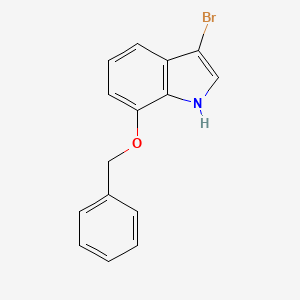
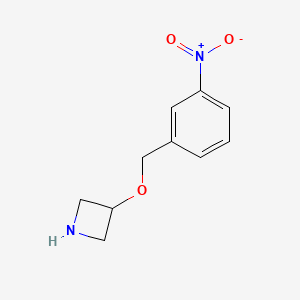
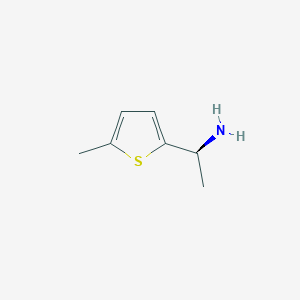
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
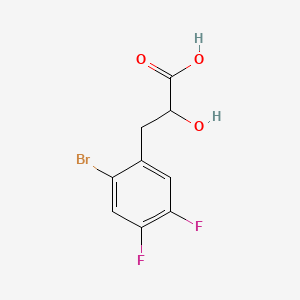

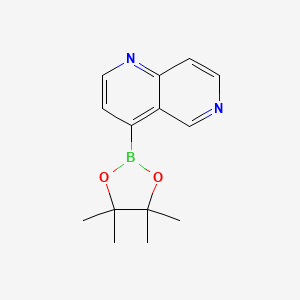
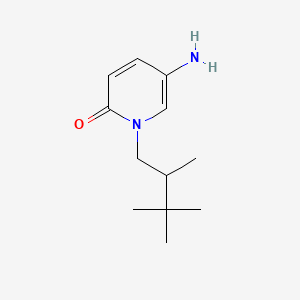
![2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B13539635.png)
